molecular formula C7H8ClF3N2 B3024389 (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride CAS No. 1020747-92-5

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B3024389
CAS No.: 1020747-92-5
M. Wt: 212.60 g/mol
InChI Key: ASKWUJIOAKDPNK-UHFFFAOYSA-N
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Description

“(5-(Trifluoromethyl)pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 766513-53-5 . It has a molecular weight of 176.14 and its IUPAC name is [5-(trifluoromethyl)-3-pyridinyl]methanamine . It is a solid substance and is stored at a temperature of 2-8°C .


Physical and Chemical Properties Analysis

The compound is a solid and is stored at a temperature of 2-8°C . The compound’s molecular weight is 176.14 . For more detailed physical and chemical properties, it is recommended to refer to material safety data sheets (MSDS) or other specialized chemical databases.

Safety and Hazards

The compound has a signal word “Danger” and it has hazard statements H302 and H318 . The precautionary statements are P280 and P305+P351+P338 . For detailed safety and hazard information, it is recommended to refer to the compound’s material safety data sheet (MSDS) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves the reaction of 5-(Trifluoromethyl)pyridine with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form the intermediate 5-(Trifluoromethyl)pyridin-3-yl)methanol. This intermediate is then reacted with thionyl chloride to form the corresponding chloromethyl derivative, which is subsequently treated with aqueous ammonia to yield the final product as a dihydrochloride salt.", "Starting Materials": [ "5-(Trifluoromethyl)pyridine", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid", "Thionyl chloride", "Aqueous ammonia" ], "Reaction": [ "Step 1: 5-(Trifluoromethyl)pyridine is reacted with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form the intermediate 5-(Trifluoromethyl)pyridin-3-yl)methanol.", "Step 2: The intermediate 5-(Trifluoromethyl)pyridin-3-yl)methanol is reacted with thionyl chloride to form the corresponding chloromethyl derivative.", "Step 3: The chloromethyl derivative is treated with aqueous ammonia to yield the final product as a dihydrochloride salt." ] }

CAS No.

1020747-92-5

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.60 g/mol

IUPAC Name

[5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;/h1,3-4H,2,11H2;1H

InChI Key

ASKWUJIOAKDPNK-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1C(F)(F)F)CN.Cl.Cl

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CN.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 3
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 5
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

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